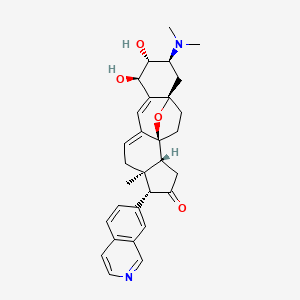
Neoamphimedine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoamphimedine is a natural product found in Neopetrosia carbonaria, Xestospongia, and Neopetrosia chaliniformis with data available.
Scientific Research Applications
Antitumor Agent and Mechanism of Action
Neoamphimedine, a pyridoacridine alkaloid from Xestospongia species, has been identified as a potent antitumor agent, effective both in vitro and in vivo. Its mechanism of action is unique among over a hundred pyridoacridines, as it can efficiently induce topoisomerase II-mediated catenation of plasmid DNA. This mechanism distinguishes it as a valuable compound in cancer research and treatment (LaBarbera, Bugni, & Ireland, 2007).
Synthesis and Cytotoxicity Study
The synthesis of neoamphimedine has been a focal point of research due to its therapeutic potential. An improved high yield total synthesis of neoamphimedine has been achieved, facilitating its availability for biological testing. Studies have revealed its potent cytotoxicity across various human cancer cell lines, particularly against colorectal cancer. Its effectiveness stems from inducing G2-M cell cycle arrest and apoptosis in cancer cells (Li et al., 2014).
Inhibition of Metnase-Enhanced DNA Topoisomerase IIα Activity
Neoamphimedine has shown potential in circumventing Metnase-enhanced DNA Topoisomerase IIα activity, a critical factor in cancer treatment. It acts as an ATP-competitive inhibitor and can inhibit Metnase-enhanced cell growth. This property makes it a significant candidate for development as an anticancer agent, especially for solid tumors over-expressing Metnase (Ponder et al., 2011).
Novel Topoisomerase II-Mediated Cytotoxicity
Neoamphimedine's unique mechanism of action has been further confirmed by its ability to induce catenation of plasmid DNA only in the presence of active topoisomerase II. This activity correlates with its ability to aggregate DNA. Such novel topoisomerase II-mediated cytotoxicity provides valuable insights into its anticancer potential and distinguishes it from other compounds in its class (Marshall et al., 2003).
properties
Product Name |
Neoamphimedine |
|---|---|
Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,9,11,13(21),14,16,18-nonaene-6,8-dione |
InChI |
InChI=1S/C19H11N3O2/c1-22-9-7-12-15(19(22)24)18(23)17-14-11(6-8-20-17)10-4-2-3-5-13(10)21-16(12)14/h2-9H,1H3 |
InChI Key |
HHTUKGISODJJKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=O)C3=NC=CC4=C3C2=NC5=CC=CC=C45 |
synonyms |
neoamphimedine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




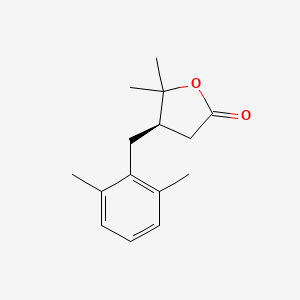
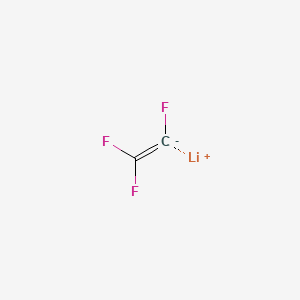
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
![(2R)-2-hydroxy-3-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1247867.png)
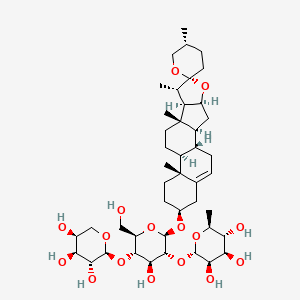
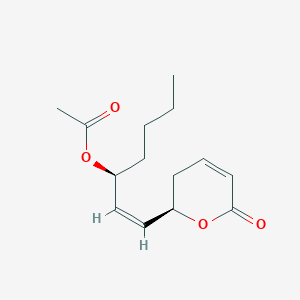


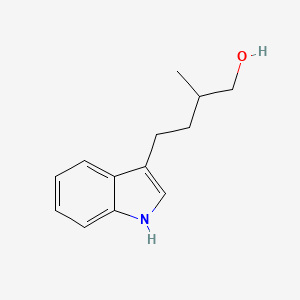
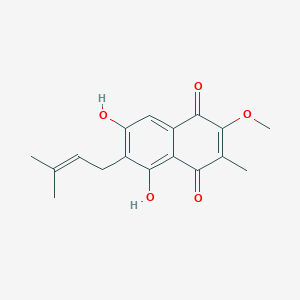

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine](/img/structure/B1247883.png)
